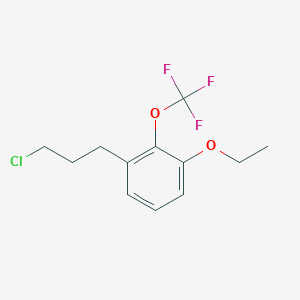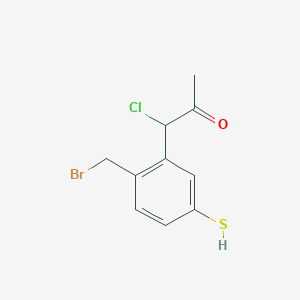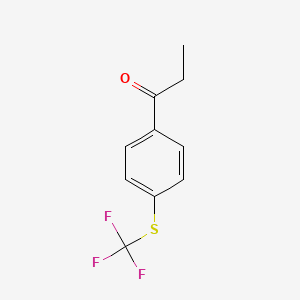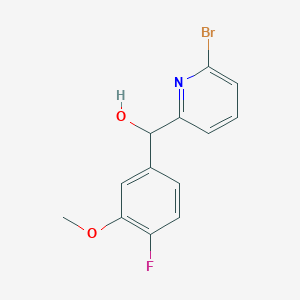
(6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanol is a chemical compound that features a bromopyridine moiety and a fluoro-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanol typically involves the reaction of 6-bromopyridine-2-carbaldehyde with 4-fluoro-3-methoxyphenylmagnesium bromide, followed by a reduction step to yield the desired alcohol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated systems may be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or organometallic reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
(6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromopyridine and fluoro-methoxyphenyl groups can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Bromopyridin-2-yl)methanol: A simpler analog lacking the fluoro-methoxyphenyl group.
(6-Bromo-3-fluoropyridin-2-yl)methanol: Contains a fluorine atom on the pyridine ring.
(6-Bromopyridin-2-yl)(4-methoxyphenyl)methanol: Lacks the fluorine atom on the phenyl ring.
Uniqueness
(6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanol is unique due to the combination of the bromopyridine and fluoro-methoxyphenyl groups, which can impart distinct chemical and biological properties. This combination can enhance its reactivity and potential as a versatile intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C13H11BrFNO2 |
|---|---|
Poids moléculaire |
312.13 g/mol |
Nom IUPAC |
(6-bromopyridin-2-yl)-(4-fluoro-3-methoxyphenyl)methanol |
InChI |
InChI=1S/C13H11BrFNO2/c1-18-11-7-8(5-6-9(11)15)13(17)10-3-2-4-12(14)16-10/h2-7,13,17H,1H3 |
Clé InChI |
NKSRHRXAFBYLFL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(C2=NC(=CC=C2)Br)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


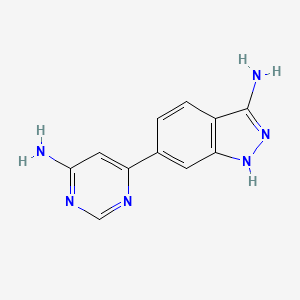
![[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14053469.png)


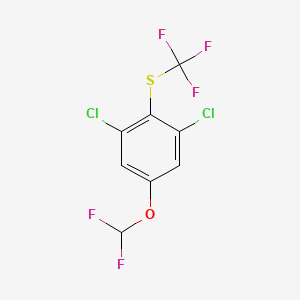
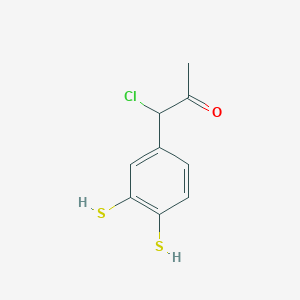
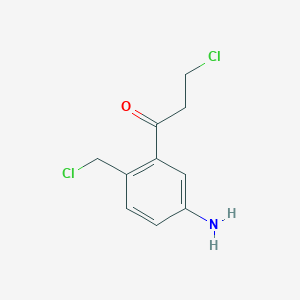

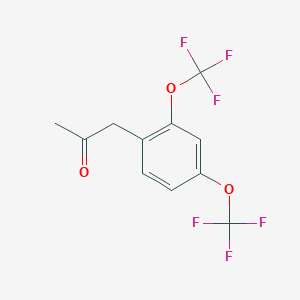
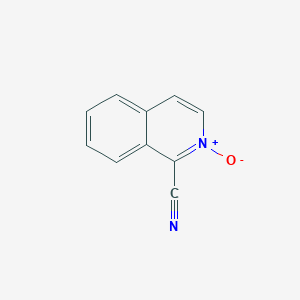
![N-(2-cyanopyrrol-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide](/img/structure/B14053519.png)
